Ihmt-trk-284
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IHMT-TRK-284 is a potent, orally active type II tropomyosin receptor kinase (TRK) inhibitor. It has shown significant efficacy in inhibiting TRKA, TRKB, and TRKC, with IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM, respectively . This compound has demonstrated good selectivity in the kinase group and exhibits promising antitumor effects in vivo .
Preparation Methods
The synthesis of IHMT-TRK-284 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the combination of various pharmacophore fragments through methods such as high-throughput screening and structure-based drug design . The specific reaction conditions and industrial production methods are proprietary and have not been fully disclosed in the available literature .
Chemical Reactions Analysis
IHMT-TRK-284 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
IHMT-TRK-284 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TRK kinases and their role in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the effects of TRK inhibition on cell signaling and function.
Mechanism of Action
IHMT-TRK-284 exerts its effects by inhibiting the activity of TRK kinases. These kinases are involved in the phosphorylation and activation of downstream signaling pathways that regulate cell growth, differentiation, invasion, migration, and apoptosis . By inhibiting TRK kinases, this compound disrupts these signaling pathways, leading to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
IHMT-TRK-284 is unique in its high selectivity and potency against TRK kinases. Similar compounds include:
JND4135: Another type II TRK inhibitor that overcomes TRK mutant resistance, including xDFG mutations.
Larotrectinib: A first-generation TRK inhibitor approved for the treatment of cancers with TRK fusion proteins.
Entrectinib: Another first-generation TRK inhibitor with similar applications to larotrectinib.
This compound stands out due to its ability to overcome multiple resistance mutations and its promising preclinical antitumor efficacy .
Properties
Molecular Formula |
C25H27N7OS |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[4-methyl-5-[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C25H27N7OS/c1-17-24(34-25(27-17)28-23(33)16-32-13-11-31(2)12-14-32)18-6-8-20-21(29-30-22(20)15-18)9-7-19-5-3-4-10-26-19/h3-10,15H,11-14,16H2,1-2H3,(H,29,30)(H,27,28,33)/b9-7+ |
InChI Key |
CHLFFSKXUJQLQO-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5 |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.